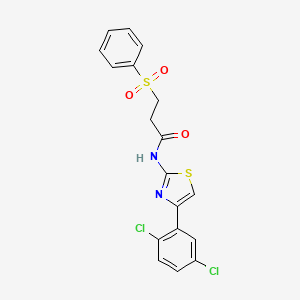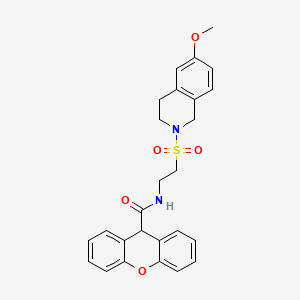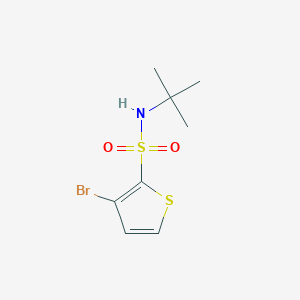
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DTT-001, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTT-001 belongs to the class of thiazole compounds and has been shown to exhibit promising results in preclinical studies for various diseases.
Aplicaciones Científicas De Investigación
Docking Studies and Crystal Structure Analysis
Research involving docking studies and crystal structure analysis of tetrazole derivatives has been conducted to understand the interaction of molecules within the active site of enzymes like cyclooxygenase-2, which could provide insights into the development of COX-2 inhibitors (Al-Hourani et al., 2015). Such studies are crucial for drug development, especially for anti-inflammatory and analgesic medications.
Inhibitors of Matrix Metalloproteinases
Compounds with a structure similar to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been investigated for their potential as inhibitors of matrix metalloproteinases, which play a significant role in tissue remodeling and degradation (Schröder et al., 2001). This research could contribute to treatments for diseases like cancer, where matrix metalloproteinases are involved in tumor invasion and metastasis.
Alzheimer’s Disease Drug Candidates
Studies on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease highlight the exploration of compounds for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment (Rehman et al., 2018). Such research demonstrates the potential therapeutic applications of compounds with similar chemical structures in neurodegenerative disease management.
Antiviral and Anticonvulsant Agents
Research into the synthesis and antiviral activity of thiadiazole sulfonamides reveals the potential of these compounds to possess antiviral properties against viruses like the tobacco mosaic virus (Chen et al., 2010). Additionally, studies on azoles incorporating a sulfonamide moiety as anticonvulsant agents show the promise of such compounds in developing treatments for convulsive disorders (Farag et al., 2012).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-15(20)14(10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELXISGYDWCKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)



![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)

![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)
